

Branosotine: A Technical Guide to its Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Branosotine is an investigational small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway. Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell malignancies and autoimmune disorders. This document provides a comprehensive overview of the pharmacological profile of **branosotine**, including its mechanism of action, in vitro potency, and detailed experimental methodologies for its characterization. All quantitative data are presented in tabular format for clarity and comparative analysis.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane where it phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2). This initiates a signaling cascade leading to the activation of transcription factors, such as NF-kB, which are essential for B-cell proliferation and survival.[4][5] Given its central role in B-cell function, BTK has emerged as a key therapeutic target for diseases characterized by aberrant B-cell activity.[2][6]

Branosotine is a novel, potent, and selective inhibitor of BTK. Its chemical designation is 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-1H-1,3-



benzimidazole-5-carbonitrile, and it is identified by the CAS number 2412849-26-2. This guide details the pharmacological properties of **branosotine**, providing a technical foundation for researchers and drug development professionals.

Mechanism of Action

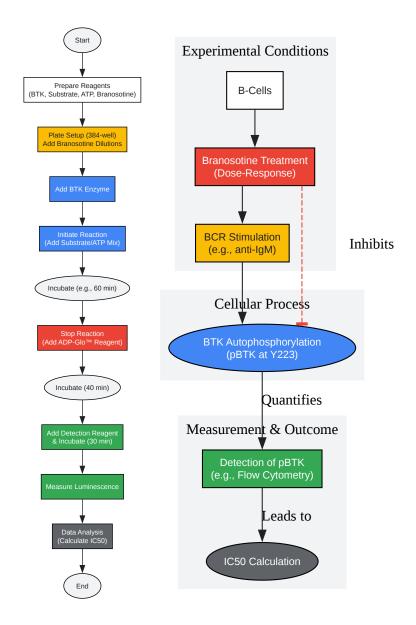
Branosotine functions as an inhibitor of BTK. By binding to the kinase, **branosotine** blocks its enzymatic activity, thereby attenuating the downstream signaling cascade initiated by BCR activation. This disruption of the BCR pathway inhibits the proliferation and survival of B-cells that are dependent on this signaling for their growth.[7]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of **branosotine**.







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